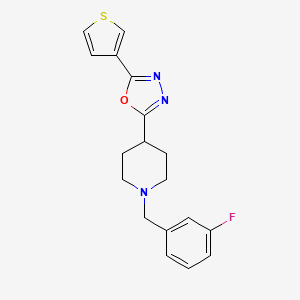

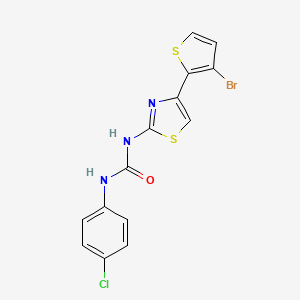

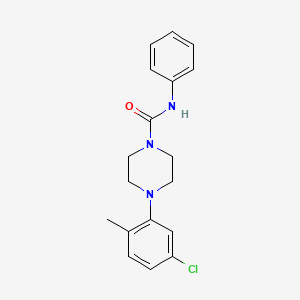

![molecular formula C20H13ClN2O2S B2849783 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide CAS No. 325979-19-9](/img/structure/B2849783.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide” is a compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Molecular Structure Analysis

The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Antibacterial Agents

The benzothiazole moiety of Oprea1_746720 has been associated with significant antibacterial properties. Research indicates that derivatives of this compound exhibit promising activity against various bacterial strains, including Staphylococcus aureus . The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibacterial drugs, especially in the face of rising antibiotic resistance.

Antifungal Applications

Similar to its antibacterial uses, Oprea1_746720 shows potential as an antifungal agent. Its structural analogs have been tested against fungi like Candida albicans and Aspergillus niger , showing promising results . This opens up avenues for the compound’s use in treating fungal infections, which are a significant concern in immunocompromised patients.

Anticancer Research

Benzothiazole derivatives, including Oprea1_746720, are being explored for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The specific mechanisms through which they act, such as interference with cell signaling pathways, are subjects of ongoing research .

Optical Materials

The structural properties of Oprea1_746720 make it suitable for use in optical materials. Studies involving its analogs have shown potential in the development of materials with specific optical characteristics, useful in devices like sensors and displays .

Pharmacokinetic Profiling

Oprea1_746720 and its derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations to determine their pharmacokinetic profiles. This is crucial for assessing the compound’s suitability as a drug candidate, ensuring it has favorable absorption and distribution characteristics while being non-toxic .

Larvicidal and Adulticidal Activities

Research into benzothiazole derivatives has revealed their potential in controlling mosquito populations by exhibiting larvicidal and adulticidal activities. Oprea1_746720 could be part of efforts to develop safer and more effective insecticides, particularly against species like Aedes aegypti .

Material Science

The compound’s unique chemical structure lends itself to various applications in material science. It could be used to synthesize new materials with desirable properties such as enhanced durability, conductivity, or thermal stability.

Drug Discovery

Lastly, Oprea1_746720 plays a role in drug discovery, serving as a scaffold for synthesizing new compounds. Its benzothiazole core is a versatile structure that can be modified to create a wide range of therapeutic agents with potential applications across different diseases .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown promising activity against Staphylococcus aureus .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the targeted organisms . The specific interaction between Oprea1_746720 and its target is a subject of ongoing research.

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the normal functioning of the targeted organisms, leading to their inhibition . The exact pathways and their downstream effects are subjects of ongoing research.

Pharmacokinetics

A study has shown that benzothiazole derivatives have a favourable pharmacokinetic profile . The impact of these properties on the bioavailability of Oprea1_746720 is a subject of ongoing research.

Result of Action

Benzothiazole derivatives have been found to exhibit inhibitory effects against the growth of certain organisms . The specific effects of Oprea1_746720 at the molecular and cellular levels are subjects of ongoing research.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPQAAAXCKUXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

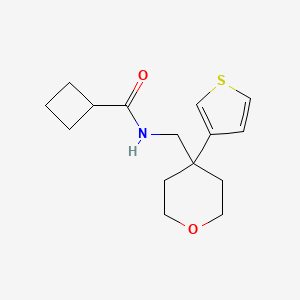

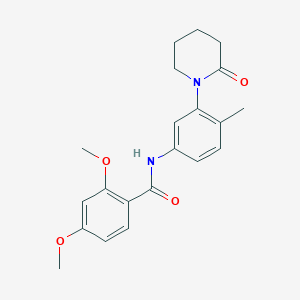

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849711.png)

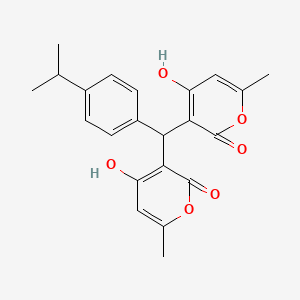

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2849717.png)

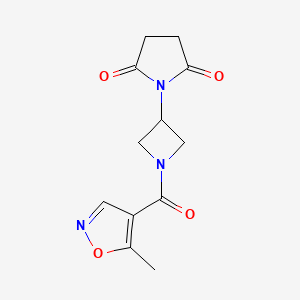

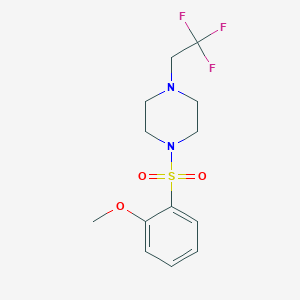

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)